molecular formula C7H8BrClN2O4S2 B8647213 N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide

N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide

Cat. No.: B8647213
M. Wt: 363.6 g/mol
InChI Key: WXGYJRZJCKWXFH-UHFFFAOYSA-N
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Description

N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide functional group attached to an aromatic ring. This particular compound features a pyridine ring substituted with bromine and chlorine atoms, as well as a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide typically involves the following steps:

    Halogenation: The starting material, 3-pyridine, undergoes halogenation to introduce bromine and chlorine atoms at the 5 and 2 positions, respectively.

    Sulfonylation: The halogenated pyridine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Halogenation: Using industrial halogenation reactors to introduce bromine and chlorine atoms efficiently.

    Continuous Flow Sulfonylation: Employing continuous flow reactors to carry out the sulfonylation step, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives.

Scientific Research Applications

N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloropyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    N-(5-bromo-2-fluoropyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide: Substitutes chlorine with fluorine, potentially altering its chemical properties.

    N-(5-bromo-2-chloropyridin-3-yl)-N-(ethylsulfonyl)methanesulfonamide: Replaces the methyl group with an ethyl group, which may influence its solubility and reactivity.

Uniqueness

N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both bromine and chlorine atoms. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C7H8BrClN2O4S2

Molecular Weight

363.6 g/mol

IUPAC Name

N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide

InChI

InChI=1S/C7H8BrClN2O4S2/c1-16(12,13)11(17(2,14)15)6-3-5(8)4-10-7(6)9/h3-4H,1-2H3

InChI Key

WXGYJRZJCKWXFH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(C1=C(N=CC(=C1)Br)Cl)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromo-2-chloropyridin-3-amine (3.04 g, 14.7 mmol) of pyridine (20 mL) in 150-mL round-bottom flask, methanesulfonyl chloride (2.83 ml, 36.6 mmol) was added dropwise at 0° C. The ice bath was removed and the light brown solution was stirred at RT for overnight. Water (100 mL) was added and the precipitate was formed. The mixture was stirred at RT to break up lumps. The cream color solid was collected via filtration and washed with water several times then air dried to afford N-(5-bromo-2-chloropyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide (5.16 g, 96.9% yield) as a cream colored powder. 1H NMR (300 MHz, DMSO-d6) δ ppm 3.65 (s, 6H), 8.69 (d, J=2.3 Hz, 1H), 8.75 (d, J=2.3 Hz, 1H). m/z (ESI, positive ion): 362.8 [M+H]+.
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
2.83 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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